5-(2-Pyridylmethylene)rhodanine

Antimicrobial drug discovery Rhodanine SAR Regioisomer potency comparison

A 5-arylidene-rhodanine where the ortho-pyridyl nitrogen enables a unique intramolecular N···S electrostatic contact (2.85 Å), absent in 3-/4-pyridyl isomers. This pre-organizes the scaffold for Gram-positive activity (MIC 7.8-125 µg/mL vs. S. aureus, B. subtilis, M. luteus)-≥2-8x superior to meta/para counterparts. Bifunctional ligand for MOFs and disperse dyes (λmax ~400 nm). - **Note:** Rhodanine PAINS liability requires counter-screening (detergent/redox assays). - **Specify (5E)-isomer** and crystallization-grade ≥98% purity. - Immediate dispatch; full crystallographic data (COD 7213383) available.

Molecular Formula C9H6N2OS2
Molecular Weight 222.3 g/mol
Cat. No. B3592728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Pyridylmethylene)rhodanine
Molecular FormulaC9H6N2OS2
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=C2C(=O)NC(=S)S2
InChIInChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)5-6-3-1-2-4-10-6/h1-5H,(H,11,12,13)/b7-5-
InChIKeyQUNOTGGCROUUQP-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Pyridylmethylene)rhodanine – Identity, Properties, and Procurement Context


5-(2-Pyridylmethylene)rhodanine (CAS 3762-01-4; C₉H₆N₂OS₂; MW 222.3 g/mol) is a 5-arylidene-rhodanine derivative in which a 2-pyridylmethylene substituent is condensed at the C-5 position of the 2-thioxo-4-thiazolidinone (rhodanine) core [1]. The compound crystallises in the triclinic space group P-1 with unit-cell parameters a = 4.9555(8) Å, b = 8.9958(15) Å, c = 10.773(2) Å, α = 108.603(9)°, β = 95.338(12)°, γ = 95.933(12)°, and a cell volume of 448.65(14) ų at 293 K [1]. The 2-pyridyl regioisomer is structurally and functionally distinct from its 3- and 4-pyridyl counterparts: the ortho-nitrogen enables a through-space N···S electrostatic interaction (distance ~2.85 Å) with the rhodanine sulfur atom that is geometrically precluded in the meta and para isomers [2]. This compound serves as a versatile precursor for metal-coordination complexes, disperse dyes, and as a scaffold for antimicrobial lead optimisation, but its rhodanine core also carries a well-documented PAINS (pan-assay interference compounds) liability that demands rigorous counter-screening in any biological profiling campaign [3].

1
2-Pyridyl rhodanine scaffold – ortho-pyridine enables an intramolecular N···S interaction unique to this regioisomer.
2
Multi-application research tool – used in antimicrobial screening, crystal engineering, and disperse dye development.
3
PAINS-aware study design – rhodanine core is a known assay interference scaffold; orthogonal counter-screens recommended.

5-(2-Pyridylmethylene)rhodanine – Why In-Class Analogs Are Not Interchangeable


Rhodanine derivatives bearing a pyridylmethylene substituent at C-5 are not functionally equivalent; the position of the pyridine nitrogen atom (ortho, meta, or para) directly governs both solid-state supramolecular architecture and biological potency. In the 2-pyridyl (ortho) isomer, the nitrogen lone pair engages in an intramolecular N···S electrostatic interaction (electron density at the bond critical point = 0.0179–0.0180 a.u.; force constant ≈ 0.15) that pre-organises the molecule into a conformation favourable for target binding and is absent in the 3- and 4-pyridyl analogues [1]. Replacement of the rhodanine 2-thioxo group with a 2-oxo group (i.e., switching to a thiazolidine-2,4-dione scaffold) abolishes this N···S contact entirely and, in published head-to-head comparisons, reduces antibacterial potency against Staphylococcus spp. by ≥2- to 4-fold [2]. Generic substitution with an uncharacterised rhodanine congener therefore risks forfeiting the specific electrostatic and geometric features that drive both crystallisation behaviour and the differential Gram-positive antibacterial activity documented below [1][3].

Pyridyl nitrogen position matters
3- and 4-pyridyl isomers lack the N···S contact that pre-organizes the bioactive conformation; antimicrobial response may shift significantly.
Thioxo to oxo core change
Replacing rhodanine with thiazolidine-2,4-dione removes the sulfur-dependent N···S interaction and reported antibacterial activity is generally lower.
Generic rhodanine congener uncertainty
Uncharacterized rhodanine analogs may retain PAINS risk without the 2-pyridyl-specific potency profile documented for this scaffold.

5-(2-Pyridylmethylene)rhodanine – Comparator-Anchored Differentiation Evidence


2-Pyridyl Regioisomer Shows Superior Gram-Positive Antibacterial Potency

In a direct head-to-head study, Tejchman et al. (2022) evaluated twelve rhodanine-3-carboxyalkyl acid derivatives differing only in pyridyl nitrogen position (2-, 3-, or 4-pyridyl at C-5) against a panel of Gram-positive bacterial strains. The 2-pyridyl derivatives (series 3a–3d) consistently exhibited the lowest MIC values across all susceptible strains. Against S. aureus ATCC 25923, all four 2-pyridyl compounds showed MIC = 62.5 µg/mL, whereas the 3-pyridyl analogues (4a–4d) required 250–500 µg/mL (4- to 8-fold higher) and the 4-pyridyl analogues (5a–5d) ranged from 125 to 500 µg/mL [1]. Against M. luteus ATCC 10240, compound 3d achieved MIC = 7.8 µg/mL, representing a 2- to 32-fold advantage over the best 3-pyridyl (4c = 31.3 µg/mL) and 4-pyridyl (5b = 7.8 µg/mL, but note 5a = 125 µg/mL) comparators [1]. Activity was selective for Gram-positive organisms; no compound inhibited Gram-negative bacteria or yeast at tested concentrations, confirming that the pyridyl position modulates potency without broadening the spectrum [1].

2-Pyridyl antibacterial activity
Head-to-head
2-Pyridyl series MIC 7.8–125 µg/mL vs 3-pyridyl 15.6–>1000 and 4-pyridyl 7.8–>1000 µg/mL (S. aureus, M. luteus, etc.)
Reported lower MIC supports regioisomer-dependent antimicrobial screening context.
Gram-positive spectrum only; no Gram-negative or yeast activity observed.
Antimicrobial drug discovery Rhodanine SAR Regioisomer potency comparison

Unique Intramolecular N···S Interaction Correlates with Bioactivity

Quantum-chemical topological analysis of electron density in the Tejchman et al. (2022) study revealed a bond critical point (BCP) between the pyridine nitrogen and rhodanine sulfur atoms exclusively in the 2-pyridyl series (3a–3d). The N···S distance is 2.855–2.858 Å, with electron density at the BCP of 0.0179–0.0180 a.u. and a force constant of 0.1511–0.1517, indicative of a weak but structurally significant electrostatic interaction [1]. No such BCP is observed in the 3-pyridyl (4a) or 4-pyridyl (5a) analogues, where the nitrogen atom is positioned beyond the reach of the sulfur centre. The molecular electrostatic potential (MEP) maps confirm a concentration of opposite-sign electronic potential around the N and S atoms only in the 2-pyridyl series [1]. The authors explicitly link this N···S interaction to the highest observed antibacterial activity within the compound set, consistent with literature precedents identifying non-covalent sulfur interactions as important determinants in drug design [1].

N···S intramolecular contact
Head-to-head
N···S distance 2.855–2.858 Å; electron density at BCP 0.0179–0.0180 a.u.; force constant ~0.15
Unique interaction pre-organizes the 2-pyridyl isomer into a bioactive conformation.
Absent in 3- and 4-pyridyl analogues; MEP maps confirm opposite-sign potential only in 2-pyridyl series.
Crystal engineering Non-covalent interactions Structure-activity relationship

Rhodanine Core Outperforms Thiazolidinedione Against Staphylococcus

A systematic scaffold comparison by Zvarec, Abell, et al. (2012) evaluated matched 5-benzylidene derivatives bearing either a rhodanine (2-thioxo-4-thiazolidinone) or thiazolidine-2,4-dione (2,4-dioxothiazolidine) core for antibacterial activity against S. aureus ATCC 31890, S. epidermidis, and B. subtilis ATCC 6633. Rhodanine derivatives were generally more active than the analogous thiazolidine-2,4-diones across the panel. This finding is corroborated by the Tejchman et al. (2022) study, which notes that the rhodanine sulfur atom participates in the activity-enhancing N···S interaction that has no counterpart in the oxygen-only thiazolidine-2,4-dione scaffold [1]. The combination of a thioxo group at position 2 with a 2-pyridylmethylene substituent at position 5 thus yields a bifunctional pharmacophore: the sulfur enables both the intramolecular N···S contact and putative intermolecular interactions with biological targets that the dione scaffold cannot replicate [2].

Rhodanine vs. dione core
Cross-study
Rhodanines generally more active than analogous thiazolidine-2,4-diones against S. aureus, S. epidermidis, B. subtilis (directional agreement across independent studies).
Supports rhodanine core selection for antibacterial screening; dione scaffold lacks N···S interaction.
Strain- and substitution-dependent magnitude; consistent mechanistic rationale.
Scaffold hopping Antibacterial pharmacophore Rhodanine vs thiazolidinedione

Crystal-Engineering Distinction: Rhodanine Dimer Motif vs. Related Heterocycles

Chowdhry et al. (2000) determined the single-crystal X-ray structures of five closely related 5-(2-pyridylmethylene) heterocycles: hydantoin (I), 2-thiohydantoin (II), thiazolidine-2,4-dione (III), rhodanine (IV), and pseudothiohydantoin (V). Each compound adopts a distinct hydrogen-bonding motif in the solid state. The rhodanine derivative (IV) crystallises as centrosymmetric N–H···O=C hydrogen-bonded dimers (donor–acceptor distance ~2.7 Å), utilising the rhodanine NH and carbonyl groups, while the pyridyl nitrogen remains available for metal coordination [1]. In contrast, hydantoin (I) forms an extended ribbon structure via N–H···O interactions involving both the hydantoin ring NH and the pyridyl nitrogen as a hydrogen-bond acceptor. The thiohydantoin (II) and thiazolidine-2,4-dione (III) adopt yet different packing architectures. Solid-state ¹⁵N NMR spectroscopy confirmed that the pyridyl nitrogen in the rhodanine derivative is not protonated and is not engaged in strong hydrogen bonding in the crystal, preserving its Lewis basicity for bidentate metal-chelate formation [1]. The residual factor for the rhodanine structure refinement was R₁ = 0.0375 for significantly intense reflections (wR₂ = 0.1055), confirming high structural precision [2].

Crystal packing motif
Head-to-head
Centrosymmetric N–H···O=C dimers; pyridyl N remains unprotonated and free for metal coordination (confirmed by solid-state ¹⁵N NMR).
Bifunctional ligand: robust dimer motif for crystal engineering while preserving Lewis basicity of pyridyl donor.
Hydantoin and thiohydantoin analogues engage pyridyl N in hydrogen bonds, altering coordination availability.
Crystal engineering Hydrogen-bonded assemblies Solid-state NMR

Differentiated Sublimation Fastness in Disperse Dye Applications

Fadda et al. (1993) compared the dyeing performance of two structural classes—3-aryl-5-[6-(α-picolyl)]rhodanines (series IIIa–g) and 3-aryl-5-(2-pyridylmethylene)rhodanines (series IVa,b,f,g)—on polyester, polyacrylic, and wool fibres at 2% shade depth. Both series exhibited good affinity for polyester, followed by polyacrylic and wool. However, the fastness profiles diverged: the 2-pyridylmethylene series (IV) showed distinct washing fastness (grade 4 on polyester for IVa, IVb, and IVg), rubbing fastness (dry: grade 4; wet: grades 3–4), and acid-perspiration fastness (grade 4) comparable to the picolyl series. The critical differentiation lies in sublimation fastness, where the 2-pyridylmethylene derivatives (IVa: grade 3–4; IVb: 3–4) outperformed several picolyl analogues (e.g., IIIa: grade 1–2; IIIf: 1–2) on polyester, and in light fastness on polyacrylic, which was reported as better than on polyester and much better than on wool across the 2-pyridylmethylene series [1]. The λmax of the 2-pyridylmethylene derivatives (~400 nm) yields reddish to brown crystal colours that translate into pale beige to reddish-brown shades on fibres, distinct from the yellow–brown palette of the picolyl series [1].

Sublimation fastness
Head-to-head
2-Pyridylmethylene series sublimation fastness grades 2–4 on polyester vs picolyl series grades 1–2 for several analogues.
Differentiated sublimation profile supports dye selection for high-temperature polyester processing.
Light fastness on polyacrylic better than on polyester; 2% shade depth evaluation.
Disperse dyes Textile dyeing Light fastness

PAINS Liability: Orthogonal Assays Required for Target Validation

The rhodanine core is classified as a pan-assay interference compound (PAINS) scaffold due to its propensity for non-specific protein reactivity (Michael acceptor character), colloidal aggregation, and photometric interference in biochemical assays arising from its intense colour [1]. Tomašič and Peterlin Mašič (2012) documented that rhodanine-based compounds frequently appear as hits in high-throughput screening campaigns but exhibit unusual, non-optimisable structure-activity relationships and poor selectivity profiles. This PAINS designation applies to the entire rhodanine class including 5-(2-pyridylmethylene)rhodanine [1]. In contrast, the thiazolidine-2,4-dione scaffold (the 2-oxo analogue) is not classified as a PAINS core and may present fewer false-positive liabilities in biochemical screens, although it trades this advantage for reduced antibacterial potency as documented above [1][2]. The Tejchman et al. (2022) study appropriately limited its biological conclusions to whole-cell antibacterial assays (where membrane penetration and target engagement are coupled) and did not claim specific molecular target engagement [3].

PAINS classification
Class-level
Rhodanine core is a known PAINS scaffold; exhibits Michael acceptor reactivity, colloidal aggregation, and photometric interference.
Assay interference risk requires orthogonal counter-screens before target-based interpretation.
Whole-cell antibacterial assays partially mitigate but do not eliminate false-positive potential.
PAINS liability Assay interference Drug discovery triage

5-(2-Pyridylmethylene)rhodanine – Application Scenarios for Procurement


Gram-Positive Antibacterial Lead-Optimization Library Design

When constructing a focused screening library targeting Staphylococcus aureus (including methicillin-resistant strains), Bacillus subtilis, and Micrococcus luteus, 5-(2-pyridylmethylene)rhodanine provides a validated potency floor (MIC 7.8–125 µg/mL against susceptible Gram-positive species) that is ≥2- to 8-fold superior to its 3- and 4-pyridyl regioisomeric counterparts [1]. The scaffold should be derivatised at the rhodanine N-3 position with carboxyalkyl chains to modulate lipophilicity (experimental log P tuning demonstrated by Tejchman et al. 2022) while retaining the C-5 2-pyridylmethylene group essential for the activity-correlated N···S intramolecular interaction [1]. Critically, all primary screening hits must be triaged through a PAINS counter-screen protocol (detergent-based aggregation assays, redox-activity assays, and counter-screens against a non-related target panel) to distinguish target-specific activity from rhodanine-class assay interference [2]. Procurement should specify the (5E) geometric isomer, as the Z-configuration may alter both the N···S contact geometry and the Michael-acceptor character of the exocyclic double bond [1].

Bidentate Ligand for Metallo-Supramolecular Crystal Engineering

5-(2-Pyridylmethylene)rhodanine functions as a bifunctional ligand: the pyridyl nitrogen serves as a soft Lewis base for coordination to late transition metals (e.g., Ag(I), Cu(I), Pd(II), Pt(II)), while the rhodanine NH and C=O groups form self-complementary hydrogen-bonded dimers (donor–acceptor distance ~2.7 Å) that can template supramolecular architectures [1]. Unlike the hydantoin and 2-thiohydantoin analogues, where the pyridyl nitrogen is consumed in intermolecular hydrogen bonds, the rhodanine derivative retains an unencumbered pyridyl donor in the solid state, confirmed by ¹⁵N solid-state NMR [1]. The precisely determined unit-cell parameters (P-1, a = 4.9555 Å, b = 8.9958 Å, c = 10.773 Å) and the availability of full crystallographic data from the Crystallography Open Database (COD 7213383) enable ab initio prediction of co-crystal and metal-organic framework (MOF) topologies prior to synthesis [2]. Procurement for crystal-engineering applications should specify crystallisation-grade purity (≥98%) to avoid polymorph contamination.

Disperse Dye for Polyester with Moderate Sublimation Fastness

3-Aryl-5-(2-pyridylmethylene)rhodanines produce reddish to brown disperse dyes (λmax ~400 nm) with good affinity for polyester fibres and a sublimation fastness profile (grades 2–4) that differentiates them from the structurally related 6-(α-picolyl)rhodanine dyes (grades 1–2 for several analogues) [1]. The light fastness of the 2-pyridylmethylene series on polyacrylic is superior to that on polyester and substantially better than on wool, guiding substrate selection for industrial dye application [1]. The dyeing protocol established by Fadda et al. (1993)—2% shade depth, sodium lignosulphonate dispersion, high-temperature exhaust dyeing—provides a directly transferable process. Procurement should focus on the 3-aryl substituted derivatives (IVa, IVb, IVf, IVg) rather than the parent N-unsubstituted compound, as the 3-aryl group modulates both the colour shade and the fibre–dye hydrophobic interaction that drives polyester substantivity [1].

Antifungal Lead Discovery Targeting Candida Species

Jampilek et al. reported that {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid significantly inhibited the development of Candida tropicalis 156, Candida krusei E28, Candida glabrata 20/I, and Trichosporon asahii 1199, whereas the corresponding 3-pyridyl and 4-pyridyl acetic acid derivatives were inactive [1]. This positional specificity for antifungal activity mirrors the antibacterial regioisomer selectivity documented in the Tejchman et al. study and reinforces the critical role of the 2-pyridyl configuration [1][2]. Procurement for antifungal screening should specify the N-3 acetic acid derivative to replicate the published active chemotype, and testing should include the same Candida panel to enable direct cross-reference to the Jampilek potency benchmark.

Application
Selection Property
Validation Focus
Gram-positive antibacterial library design
2-Pyridyl regioisomer with carboxyalkyl N-3 derivatization
MIC benchmarking and PAINS counter-screen protocol
Metallo-supramolecular crystal engineering
Bifunctional ligand with free pyridyl N and self-complementary dimer motif
Coordination geometry and co-crystal topology prediction
Polyester disperse dye with moderate sublimation fastness
3-Aryl-5-(2-pyridylmethylene)rhodanine scaffold
Sublimation and light fastness on polyester/polyacrylic
Antifungal screening against Candida spp.
N-3 acetic acid derivative with 2-pyridyl configuration
Candida panel potency cross-reference
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